

Delving into the Therapeutic Window of IQP-0528: A Technical Guide

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Compound of Interest

Compound Name: IQP-0528

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the therapeutic window for **IQP-0528**, a promising pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action against HIV-1. By examining preclinical and early clinical data, this document outlines the efficacy, safety, and pharmacokinetic profiles that define its potential for effective and safe use as a topical microbicide for HIV prevention.

Executive Summary

IQP-0528 has demonstrated a wide therapeutic index in preclinical and Phase 1 human studies, characterized by potent antiviral activity at concentrations that are well-tolerated locally and exhibit no systemic absorption.^{[1][2]} As a dual-acting NNRTI, it inhibits both viral entry and reverse transcription.^[1] Various formulations, including gels, intravaginal rings (IVRs), and films, have been developed to deliver **IQP-0528** directly to mucosal sites of potential HIV transmission.^{[3][4][5][6][7]} The therapeutic window is primarily defined by achieving local tissue concentrations significantly above the in vitro 90% and 95% effective concentrations (EC90 and EC95) required to inhibit HIV-1, while avoiding local or systemic toxicity. First-in-human studies of a 1% **IQP-0528** rectal gel have confirmed its safety, with no systemic absorption and only one mild adverse event attributed to the product.^{[1][2][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data that define the therapeutic window of **IQP-0528** across various studies and formulations.

Table 1: In Vitro Efficacy of **IQP-0528** Against HIV-1

Parameter	Value	Cell/Assay Type	Reference
EC50	~3 nM	TZM-bl cell assay	[9]
EC50	0.14 µg/mL (for 0.25% IQP-0528 in 3.0% HEC gel)	In vitro HIV-1 entry inhibition assay	[5][6][10]
EC95	0.07 ng/mg	In vitro against HIV-1 (in simulated seminal fluid)	[1][2]
IC90	146 ng/mL (0.146 µg/mL)	In vitro	[3][4]
Potency (vs. Tenofovir)	~1000-fold more potent	TZM-bl cell assay	[9]

Table 2: Pharmacokinetic Profile of **IQP-0528** in Preclinical and Clinical Studies

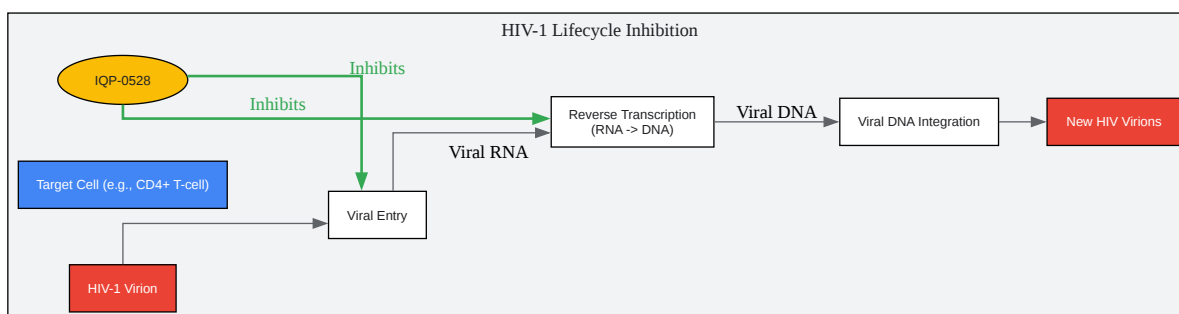
Formulation & Study Type	Tissue/Fluid	Time Point	Median Concentration (Range)	Reference
1% Rectal Gel (Human, Single Dose)	Rectal Tissue	3-5 hours	4,914 ng/mg (1,682–5,135 ng/mg)	[1]
Rectal Tissue	24-26 hours	5.4 ng/mg (3.5–11.2 ng/mg)	[1]	
Plasma	Multiple	Below Limit of Quantitation	[1] [2]	
Vaginal Tissue	Multiple	Below Limit of Quantitation	[1] [2]	
1.5% Vaginal Film (Macaque)	Vaginal Fluid	1 hour	160.97 µg/mL (2.73–2,104 µg/mL)	[4]
Vaginal Fluid	4 hours	181.79 µg/mL (1.86–15,800 µg/mL)	[4]	
Vaginal Fluid	24 hours	484.50 µg/mL (8.26–4,045 µg/mL)	[4]	
Vaginal Tissue	24 hours	3.10 µg/g (0.03–222.58 µg/g)	[4]	
Intravaginal Ring (Macaque, 30-day)	Vaginal Fluid	In vivo	Concentrations well in excess of EC90	[3]

Table 3: Pharmacodynamic and Safety Profile of **IQP-0528**

Formulation & Study Type	Endpoint	Result	Reference
1% Rectal Gel (Human, Single Dose)	Ex vivo HIV Challenge (p24 antigen)	Significant reduction at 3-5 hours (p=0.05)	[1][2][8]
Ex vivo HIV Challenge (p24 antigen)	No significant reduction at 24-26 hours (p=0.75)	[1][2][8]	
Safety	Determined to be safe, one mild event attributed to product, no effects on rectal tissue histology.	[1][2][8]	
0.25% Gel (Ex vivo)	Colorectal Tissue Viability (MTT Assay)	No alteration in tissue viability.	[9]
Colorectal Tissue Efficacy	2.3 log10 reduction of HIV-1 p24.	[9]	
0.25% Gel in 3.0% HEC (In vitro/Ex vivo)	Cell Viability & Inflammatory Response	No significant loss in cell viability or significant inflammatory response.	[5][6]
Cervical Explant Efficacy	Complete protection against HIV infection.	[5][6][10]	

Mechanism of Action and Signaling Pathways

IQP-0528 functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action. It not only inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, but also prevents the virus from entering target cells.[1]



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Caption: Dual mechanism of action of **IQP-0528** against HIV-1.

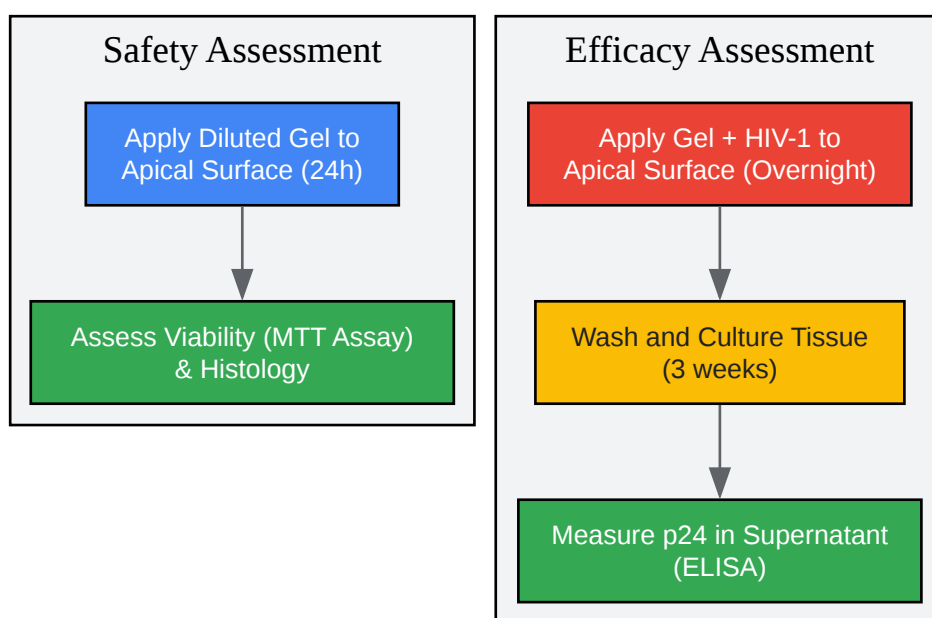
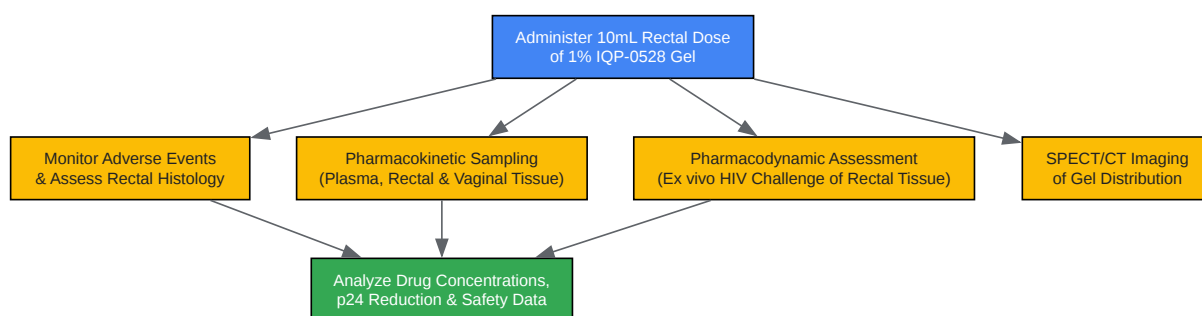
Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, the methodologies employed in the key studies are described below.

First-In-Human Rectal Gel Study (NCT03082690)

- Study Design: A Phase 1, single-dose, open-label study involving seven HIV-1-negative participants who received one 10 mL rectal dose of radiolabeled 1% **IQP-0528** gel.^{[2][8]}
- Safety Assessment: Monitoring of adverse events and assessment of rectal tissue histology.^{[1][2]}
- Pharmacokinetics (PK):
 - Sample Collection: Plasma, rectal, and vaginal tissue samples were collected.^{[1][2]}
 - Analysis: **IQP-0528** concentrations were measured, though the specific analytical method (e.g., LC-MS/MS) is not detailed in the abstract.

- Pharmacodynamics (PD):
 - Method: Ex vivo HIV challenge of rectal tissue obtained from participants.[1][2]
 - Endpoint: Measurement of p24 antigen reduction at 3-5 hours and 24-26 hours post-dose compared to baseline.[1][2][8]
- Colorectal Distribution:
 - Method: Single-photon emission computed tomography/computed tomography (SPECT/CT) imaging was used to visualize the distribution of the radiolabeled gel.[1][2][8]



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